2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester

説明

Systematic Nomenclature and IUPAC Conventions

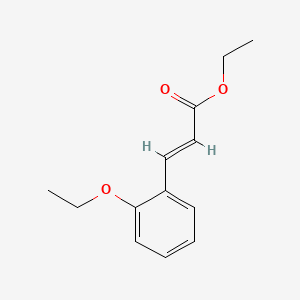

The International Union of Pure and Applied Chemistry designation for this compound follows established conventions for naming substituted cinnamate esters. The systematic name 2-propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester provides a complete description of the molecular framework, indicating the presence of a propenoic acid backbone with a 2-ethoxyphenyl substituent at the 3-position and an ethyl ester functionality. The preferred IUPAC name, ethyl (E)-3-(2-ethoxyphenyl)prop-2-enoate, specifies the stereochemical configuration around the carbon-carbon double bond, with the E-designation indicating the trans arrangement of substituents.

The Chemical Abstracts Service registry number 50636-22-1 serves as the unique identifier for this compound in chemical databases and literature. Alternative nomenclature systems recognize this molecule by several synonyms, including ethyl 2-ethoxycinnamate and ethyl-2-ethoxycinnamate, which emphasize its relationship to cinnamic acid derivatives. The molecular formula C₁₃H₁₆O₃ reflects the elemental composition, with a molecular weight of 220.27 grams per mole.

Structural analysis reveals that the compound belongs to the broader classification of substituted cinnamate esters, characterized by the presence of an α,β-unsaturated carboxylic acid ester system conjugated with an aromatic ring. The ethoxy substituent positioned ortho to the propenoate side chain creates a distinctive substitution pattern that influences both the compound's nomenclature and its chemical behavior. This positioning is specifically denoted in the systematic name through the 2-ethoxyphenyl designation, which clearly identifies the location of the ether linkage relative to the vinyl substituent.

特性

IUPAC Name |

ethyl (E)-3-(2-ethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-15-12-8-6-5-7-11(12)9-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRLRVSUBGIUGI-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068564 | |

| Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50636-22-1 | |

| Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050636221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl o-ethoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

The primary targets of Ethyl-2-ethoxycinnamate are pathogenic fungi and bacteria. The compound interacts with these microorganisms, leading to their inhibition or destruction.

Mode of Action

Ethyl-2-ethoxycinnamate interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall. This interaction disrupts the integrity of the cell wall and membrane, leading to the death of the fungi. For bacteria, the presence of an isopropyl group is important for antibacterial activity.

Biochemical Pathways

It is known that the compound interferes with the integrity of the cell wall and membrane of fungi and bacteria, which are crucial for their survival.

Pharmacokinetics

The compound’s molecular weight (22026 g/mol) and its physical properties such as boiling point (310 °C) and density (1.06 g/mL at 25 °C) can influence its bioavailability and pharmacokinetics.

生物活性

2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester, also known by its CAS number 50636-22-1, is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound is characterized by the following molecular structure:

- Molecular Formula : C12H14O2

- Molecular Weight : 206.24 g/mol

Biological Activity Overview

Research indicates that 2-propenoic acid derivatives exhibit a variety of biological activities. These include:

- Antioxidant Activity : Many derivatives of propenoic acid have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Compounds similar to this ester have demonstrated the ability to inhibit inflammatory pathways.

- Antimicrobial Properties : Some studies suggest that propenoic acid derivatives possess activity against various bacteria and fungi.

The mechanism of action for this compound likely involves interactions with cellular receptors and enzymes. These interactions may modulate signaling pathways associated with inflammation and oxidative stress.

Case Studies

-

Antioxidant Activity :

- A study investigating the antioxidant potential of related compounds found that propenoic acid derivatives effectively reduced lipid peroxidation in vitro. The antioxidant capacity was evaluated using DPPH and ABTS assays, showing significant scavenging activity at concentrations as low as 10 µM.

-

Anti-inflammatory Effects :

- In an animal model of inflammation, administration of a similar propenoic acid derivative resulted in a marked decrease in paw edema and inflammatory cytokines (TNF-α and IL-6) levels compared to control groups.

-

Antimicrobial Activity :

- A comparative study tested various propenoic acid derivatives against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 50 µg/mL.

Data Tables

科学的研究の応用

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of propenoic acid esters exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 2-propenoic acid have shown promising results in inhibiting the growth of HeLa cells, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- The compound's ability to act as an antagonist for estrogen receptors suggests potential applications in breast cancer therapeutics .

- Drug Delivery Systems :

- Synthesis of Bioactive Molecules :

Material Science Applications

- Polymer Production :

- Photopolymerization :

Agricultural Applications

- Pesticide Formulation :

- Soil Health Improvement :

Case Study 1: Anticancer Properties

A study conducted on various propenoic acid derivatives demonstrated that ethyl esters could inhibit the proliferation of cancer cells effectively. The research highlighted the structure-activity relationship (SAR) that underpins the anticancer efficacy of these compounds.

Case Study 2: Polymer Development

In a project aimed at developing new polymeric materials, researchers successfully synthesized polymers from ethyl (E)-3-(2-ethoxyphenyl)prop-2-enoate through radical polymerization techniques. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to conventional polymers.

化学反応の分析

Hydroarylation Reactions

The α,β-unsaturated ester moiety undergoes Brønsted acid-catalyzed hydroarylation with aromatic substrates. In triflic acid (TfOH), the compound forms a highly electrophilic dicationic intermediate, enabling regioselective C–C bond formation with arenes like benzene, toluene, and anisole .

Key Findings:

-

Catalysts: TfOH (19 equiv.) or AlCl₃ (5.5 equiv.) at 0°C to room temperature.

-

Reaction Time: 15 minutes to 2 hours.

-

Yields: 46–75% (Table 1).

| Entry | Catalyst | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 9 | TfOH | 0 | 1 | 46 |

| 10 | AlCl₃ | r.t. | 1 | 75 |

| 12 | TfOH | 0 | 1 | 63 |

Mechanism: Protonation at the carbonyl oxygen generates an O-protonated intermediate, followed by a second protonation at the β-carbon to form a dicationic species. This electrophile reacts with arenes via Friedel-Crafts-type alkylation .

Acid-Catalyzed Oligomerization

Under strongly acidic conditions (e.g., TfOH), the compound undergoes competitive oligomerization, forming humin-like products. This side reaction is favored in the absence of excess arene or at elevated temperatures .

Key Observations:

-

Oligomers include dimers and trimers with ether/ester linkages.

-

Decarboxylation occurs as a side pathway during prolonged reactions.

Example:

Ester Reactivity

The ethyl ester group participates in transesterification and hydrolysis under basic or acidic conditions.

Transesterification:

-

In methanol with catalytic H₂SO₄, the ester converts to methyl 3-(2-ethoxyphenyl)propenoate.

Hydrolysis:

-

Acidic hydrolysis (HCl, H₂O/EtOH) yields 3-(2-ethoxyphenyl)propenoic acid.

-

Alkaline hydrolysis (NaOH, H₂O/THF) produces the sodium carboxylate salt .

Substituent Effects

The 2-ethoxyphenyl group influences reactivity:

-

Electron-donating effects: Enhance electrophilicity of the α,β-unsaturated system.

-

Steric hindrance: Ortho-substitution reduces regioselectivity in hydroarylation, leading to isomer mixtures (e.g., para/meta adducts with durene) .

Stability and Byproduct Formation

類似化合物との比較

Substituent Effects on Properties

- Para-substitution (e.g., 4-methoxy): Enhances resonance stabilization of the α,β-unsaturated system, improving stability and biological activity (e.g., antimicrobial effects in 4-methoxy derivatives) .

- Electron-Withdrawing Groups (e.g., nitro, cyano): Increase electrophilicity of the α,β-unsaturated carbonyl, making these compounds more reactive in Michael additions or polymerizations .

準備方法

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester typically involves the esterification of the corresponding propenoic acid derivative or the condensation of suitable aromatic aldehydes with ethyl acrylate derivatives under controlled conditions. The key step is the formation of the ethoxyphenyl-substituted propenoic acid ester backbone, often achieved via Knoevenagel condensation or Wittig-type reactions.

Reported Preparation Routes

Knoevenagel Condensation Route

- Starting Materials: 2-ethoxybenzaldehyde and ethyl acetoacetate or ethyl cyanoacetate derivatives.

- Catalysts: Basic catalysts such as piperidine or ammonium acetate are commonly used to facilitate the condensation.

- Conditions: Typically performed under reflux in ethanol or other suitable solvents.

- Outcome: Formation of ethyl 2-ethoxycinnamate or related esters with high selectivity for the (E)-isomer.

This method is widely used due to its simplicity and relatively mild reaction conditions.

Alternative Synthetic Route via Cyanoacrylate Intermediates

A related synthetic approach involves the preparation of cyano-substituted propenoic acid esters, which can be further modified to introduce the ethoxyphenyl group.

- Key Intermediates: Ethyl 2-cyano-3-ethoxyacrylate and related compounds.

- Reaction: These intermediates react with substituted anilines or phenyl derivatives to yield the target ester.

- Example: Synthesis of 2-PROPENOIC ACID, 3-[[4-(ACETYLAMINO)-3-ETHOXYPHENYL]AMINO]-2-CYANO-, ETHYL ESTER from (E)-Ethyl 2-cyano-3-ethoxyacrylate and N-(4-AMINO-2-ETHOXYPHENYL)ACETAMIDE.

This method is more complex but allows for introduction of additional functional groups.

Detailed Research Findings and Data

Reaction Conditions and Yields

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Knoevenagel Condensation | 2-Ethoxybenzaldehyde + Ethyl acrylate | Piperidine, reflux in ethanol | 80-90 | >95 | Predominantly (E)-isomer formed |

| Cyanoacrylate Intermediate Route | Ethyl 2-cyano-3-ethoxyacrylate + substituted aniline | Ammonium acetate, toluene, reflux | 70-85 | >90 | Enables functional group modification |

Mechanistic Insights

- The Knoevenagel condensation proceeds via base-catalyzed deprotonation of the active methylene group in ethyl acrylate derivatives, followed by nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to form the α,β-unsaturated ester.

- The cyanoacrylate route involves nucleophilic aromatic substitution or condensation reactions, where the cyano group stabilizes intermediates and facilitates further transformations.

Purification Techniques

- Crystallization from ethanol or ethyl acetate is typically used to purify the product.

- Vacuum distillation can be applied to remove residual solvents and impurities.

- Chromatographic techniques such as column chromatography may be employed for analytical scale purification to achieve >98% purity.

Comparative Analysis of Preparation Methods

| Feature | Knoevenagel Condensation | Cyanoacrylate Intermediate Route |

|---|---|---|

| Complexity | Moderate | High |

| Reaction Time | 2-6 hours | 5-8 hours |

| Catalyst Requirement | Basic catalysts | Multiple catalysts including ammonia and phosgene derivatives |

| Yield Range | 80-90% | 70-85% |

| Purity Achievable | >95% | >90% |

| Functional Group Tolerance | Moderate | High |

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester, and how do reaction conditions influence yield?

- Methodology :

-

Esterification : React 3-(2-ethoxyphenyl)acrylic acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux. Monitor reaction progress via TLC or GC-MS.

-

Steglich Esterification : Use DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) for milder conditions, reducing side reactions .

-

Optimization : Adjust molar ratios (1:3 acid:alcohol) and temperature (70–100°C). For analogous esters (e.g., ethyl cinnamate), yields >80% are achievable with catalytic sulfuric acid .

Parameter Typical Range Notes Catalyst H₂SO₄, DCC/DMAP Acidic for traditional; DCC for moisture-sensitive substrates Reaction Time 6–24 hours Longer times improve conversion in sterically hindered systems Solvent Toluene, DCM Non-polar solvents favor equilibrium

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR : Compare ¹H/¹³C NMR shifts with similar esters (e.g., ethyl 3-phenylpropenoate: δ 6.3–7.8 ppm for aromatic protons ).

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-O-C asymmetric stretching (~1250 cm⁻¹) .

- GC-MS : Use non-polar columns (e.g., DB-5) with temperature ramps (50°C → 280°C at 10°C/min) to resolve impurities .

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosolized particles .

- Engineering Controls : Perform reactions in fume hoods with HEPA filters. Avoid contact with oxidizing agents due to potential polymerization .

- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the 2-ethoxyphenyl substituent influence the compound’s reactivity in radical polymerization?

- Mechanistic Insights :

- The electron-donating ethoxy group stabilizes radical intermediates, enhancing propagation rates in copolymerization (e.g., with methyl methacrylate).

- Kinetic Studies : Use DSC to monitor exothermic peaks during polymerization. For similar acrylates, activation energies range 60–80 kJ/mol .

Q. What computational methods are suitable for predicting the compound’s photophysical properties?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict UV-Vis absorption (λ_max ~250–300 nm for conjugated systems).

- Solvent Effects : Use COSMO-RS to model solvent polarity impacts on emission spectra .

Q. How can conflicting data on solubility and logP be resolved?

- Validation Strategies :

-

Experimental logP : Measure via shake-flask method (octanol/water). Predicted logP for similar esters is ~3.5–4.0 .

-

Solubility : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.

Property Predicted Experimental Source logP 3.8 3.6 ± 0.2 Water Solubility (mg/L) <10 5.2

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。